molecular formula C12H12BrN B3043206 2-broMo-6,7,8,9-tetrahydro-5H-carbazole CAS No. 78863-99-7

2-broMo-6,7,8,9-tetrahydro-5H-carbazole

Cat. No.: B3043206
CAS No.: 78863-99-7
M. Wt: 250.13 g/mol
InChI Key: ZNEUGUWVPAHTNJ-UHFFFAOYSA-N
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Description

2-Bromo-6,7,8,9-tetrahydro-5H-carbazole is a brominated derivative of tetrahydrocarbazole. This compound is characterized by the presence of a bromine atom at the second position of the carbazole ring system, which is partially hydrogenated. The molecular formula of this compound is C12H12BrN, and it has a molecular weight of 250.13 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole typically involves the bromination of 6,7,8,9-tetrahydro-5H-carbazole. One common method is to react 6,7,8,9-tetrahydro-5H-carbazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these transformations.

    Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 50-80°C.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent, reaction temperature around 25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent, reaction temperature around 0-25°C.

Major Products Formed:

  • Substituted carbazole derivatives
  • Oxidized carbazole derivatives
  • Reduced carbazole derivatives

Scientific Research Applications

2-Bromo-6,7,8,9-tetrahydro-5H-carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their pharmacological properties. They are evaluated for their efficacy in treating various diseases and conditions.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-carbazole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The bromine atom can influence the compound’s reactivity and binding affinity, leading to various biological outcomes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-carbazole
  • 2-Chloro-6,7,8,9-tetrahydro-5H-carbazole
  • 2-Iodo-6,7,8,9-tetrahydro-5H-carbazole

Comparison:

    6,7,8,9-Tetrahydro-5H-carbazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Chloro-6,7,8,9-tetrahydro-5H-carbazole: Similar in structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity profiles.

    2-Iodo-6,7,8,9-tetrahydro-5H-carbazole: Contains an iodine atom, which is more reactive than bromine. This compound may undergo faster substitution reactions compared to its brominated counterpart.

2-Bromo-6,7,8,9-tetrahydro-5H-carbazole stands out due to its balanced reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

7-bromo-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEUGUWVPAHTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279369
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78863-99-7
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78863-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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